![molecular formula C18H21F3N2O2 B5181777 5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, commonly known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in its concentration. This property makes it a potential candidate for the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
作用機序
The mechanism of action of WIN 35428 involves its selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, WIN 35428 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This, in turn, can improve cognitive function, motor control, and reward processing.
Biochemical and physiological effects:
WIN 35428 has several biochemical and physiological effects that are related to its dopamine reuptake inhibition. These include increased dopamine release, enhanced dopamine receptor activation, and altered neuronal firing patterns. These effects can lead to changes in behavior, mood, and cognition, depending on the specific brain regions and circuits that are affected.
実験室実験の利点と制限
WIN 35428 has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, it also has some limitations, such as its relatively low stability in solution and its potential toxicity at high doses. Therefore, careful dosing and monitoring are necessary to ensure the safety and reliability of experiments using WIN 35428.
将来の方向性
There are several future directions for research on WIN 35428, including the development of more potent and selective analogs, the elucidation of its molecular mechanism of action, and the optimization of its pharmacokinetic properties for clinical use. Moreover, the potential therapeutic applications of WIN 35428 in various neurological disorders need to be further explored in clinical trials, with a particular focus on its safety and efficacy.
合成法
The synthesis of WIN 35428 involves several steps, starting from the reaction of 3-trifluoromethylbenzaldehyde with pyrrolidine to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to give the amine, which is subsequently acylated with piperidinone to yield the final product. The overall yield of this process is around 20%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
WIN 35428 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and attention in animal models of 5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, as well as to reduce motor symptoms in animal models of Parkinson's disease. Moreover, it has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a role in the treatment of substance use disorders.
特性
IUPAC Name |
5-(pyrrolidine-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c19-18(20,21)15-5-3-4-13(10-15)11-23-12-14(6-7-16(23)24)17(25)22-8-1-2-9-22/h3-5,10,14H,1-2,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUUGWBCBNJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidine-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

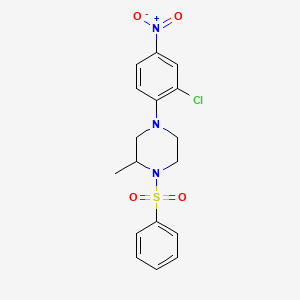

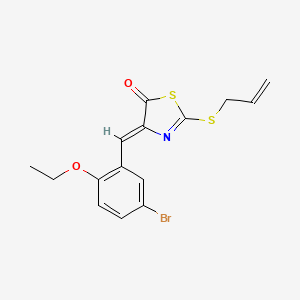
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
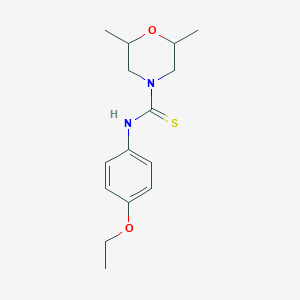
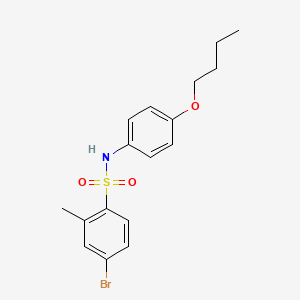
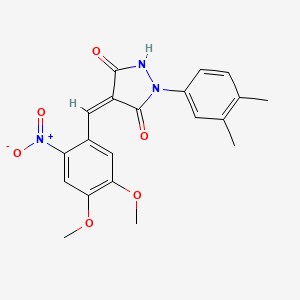
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)
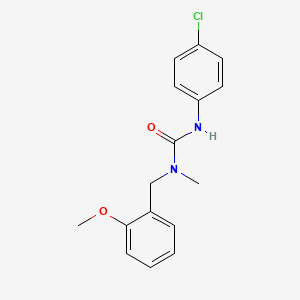
![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)
